Dichloroacetonitrile formation from amino acid precursors
Dichloroacetonitrile formation from amino acid precursors
An In-depth Technical Guide on the Formation of Dichloroacetonitrile from Amino Acid Precursors
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of dichloroacetonitrile (DCAN), a nitrogenous disinfection byproduct (N-DBP), from amino acid precursors, primarily in the context of water disinfection processes. Understanding these formation pathways is critical for ensuring water quality and for professionals in drug development, as amino acid-based pharmaceutical products may degrade to form such byproducts.
Introduction to Dichloroacetonitrile (DCAN)
Dichloroacetonitrile (DCAN) is a regulated disinfection byproduct that has garnered significant attention due to its potential health risks. It is commonly formed during chlorination and chloramination of water containing natural organic matter. Amino acids, being ubiquitous components of dissolved organic nitrogen, are recognized as major precursors to the formation of DCAN and other N-DBPs.[1] This document details the chemical pathways, influential factors, quantitative yields, and experimental methodologies related to DCAN formation from these precursors.
General Formation Pathways
The transformation of amino acids into DCAN is a multi-step process that is initiated by the reaction with disinfectants like chlorine or chloramine. The general pathway involves N-chlorination, subsequent transformation into intermediate nitriles, and finally, cleavage and chlorination to form DCAN.
Key steps in the formation process include:
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N-Chlorination: The process begins with the rapid reaction of chlorine with the amino group of an amino acid to form an N-chloramine.[2][3][4] Depending on the chlorine-to-amino acid ratio, this can result in the formation of organic monochloramines or dichloramines.[4]
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Intermediate Formation: The N-chlorinated amino acids are unstable and can degrade into various intermediates, including N-chloroaldimines and nitriles.[4][5] During UV/chlorine treatment, UV photolysis plays a significant role in promoting the transformation of N-chloramines to N-chloroaldimines and then to nitriles.[2][3][5]
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C-C Bond Cleavage: The final stage involves the cleavage of the carbon-carbon bond (specifically the Cα–Cβ bond) in the nitrile intermediate.[6][7][8] This is often facilitated by processes like β-C-hydroxylation and/or α-C-chlorination, ultimately leading to the formation of DCAN.[6][7][8] The underlying mechanism for this cleavage is believed to be an electron transfer from an O- anion to its attached carbon atom, which polarizes the Cα–Cβ bond.[6][7]
Caption: General pathway for DCAN formation from amino acids.
Quantitative Data on DCAN Formation
The molar yield of DCAN is highly dependent on the specific amino acid precursor, the disinfection method, and various reaction conditions. Amino acids with electron-withdrawing side chains have been shown to produce significantly higher yields of DCAN.[2][3][5]
| Precursor Amino Acid | Disinfection Method | Molar Yield / Formation Potential | Reference Conditions | Source |
| L-Phenylalanine | UV/Chlorine | 51.0% yield to phenylacetonitrile, which converts to DCAN at 14.2-25.6% | [Phe] = 0.1 mM, T: 25 °C, t: 7 d, Cl/Phe = 50 | [2][3][6] |
| Asparagine | Chloramination | Highest among tested amino acids | Low NH₂Cl levels | [9] |
| Aspartic Acid | Chloramination | High | Low NH₂Cl levels | [9] |
| 4-amino-2-hydroxybutyric acid (AHBA) | Chlorination | Highest known yield among aliphatic long-chain precursors | Not specified | [1][7][8][10] |
| β-alanine | Chloramination | Moderate | Not specified | [9] |
| Alanine | Chloramination | Very Low | Not specified | [9] |
Note: The yields can vary significantly based on pH, temperature, disinfectant dose, and reaction time.
Experimental Protocols
This section outlines a generalized methodology for conducting a DCAN formation potential test and a subsequent quantification analysis.
Protocol for DCAN Formation Potential (FP) Test
This protocol is designed to assess the potential of a specific amino acid to form DCAN under controlled chlorination conditions.
1. Materials and Reagents:
-
Amino acid stock solution (e.g., 1 mM)
-
Phosphate buffer solution (to maintain desired pH, e.g., pH 7.0)
-
Sodium hypochlorite (B82951) (NaOCl) solution (free chlorine source), standardized
-
Ammonium (B1175870) chloride (quenching agent)
-
Ascorbic acid (quenching agent)
-
Ultrapure, organic-free water
-
Amber glass vials with PTFE-lined caps
2. Experimental Procedure:
-
Reaction Setup: In an amber glass vial, add a specific volume of the amino acid stock solution to buffered, ultrapure water to achieve the desired initial concentration (e.g., 50 µM).
-
Disinfectant Dosing: Initiate the reaction by adding a predetermined volume of the standardized NaOCl solution to achieve the target chlorine-to-precursor molar ratio (e.g., 10:1).
-
Incubation: Immediately cap the vial, mix thoroughly, and store in the dark at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).
-
Reaction Quenching: After the incubation period, quench the residual chlorine by adding an excess of a quenching agent like ammonium chloride or ascorbic acid.
-
Sample Preparation: The sample is now ready for extraction and analysis. Store at 4°C until analysis.
Protocol for DCAN Quantification using LC-MS/MS
This protocol outlines the extraction and analysis of DCAN from the aqueous sample generated in the FP test. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for this purpose.[11][12]
1. Sample Extraction (Liquid-Liquid Extraction):
-
Transfer a known volume of the quenched sample (e.g., 10 mL) to a separatory funnel.
-
Add a suitable extraction solvent, such as methyl tert-butyl ether (MTBE), containing an internal standard.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (top) layer.
-
Repeat the extraction process on the aqueous layer two more times, combining the organic extracts.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Inject the concentrated extract onto a suitable column (e.g., HILIC or C18) to separate DCAN from other compounds.[12]
-
Mass Spectrometry Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor for the specific precursor-to-product ion transition for DCAN.
-
Quantification: Create a calibration curve using a series of known DCAN standards. Quantify the DCAN concentration in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for DCAN formation and quantification.
Mechanisms and Influencing Factors
The efficiency and pathway of DCAN formation are controlled by several chemical and physical factors. Understanding these relationships is key to predicting and controlling DCAN levels.
-
Structure of Amino Acid: The side chain of the amino acid is a critical determinant.[7][8][10]
-
Electron-withdrawing groups (e.g., carboxyl, hydroxyl, aromatic groups) near the amino group can dramatically facilitate DCAN formation.[2][5][7][8] These groups can promote the C-C bond cleavage by lowering the activation free energies.[7][8][10]
-
Aspartic acid and Asparagine are particularly potent precursors, likely due to the presence of a second carboxyl or amide group that facilitates the necessary chemical transformations.[9]
-
-
Disinfection Conditions:
-
UV/Chlorine vs. Chlorination: The combination of UV and chlorine can increase DCAN yields by several orders of magnitude compared to chlorination alone.[2][3][5][7] UV photolysis accelerates the conversion of N-chloramines to nitriles.[2][3]
-
pH: The pH of the water affects the speciation of both chlorine and the amino acid, thereby influencing reaction rates.
-
Disinfectant Dose: Higher chlorine-to-precursor ratios can lead to the formation of N,N-dichloramines, which may follow different degradation pathways.[4]
-
Caption: Logical relationships of factors influencing DCAN yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring Pathways and Mechanisms for Dichloroacetonitrile Formation from Typical Amino Compounds during UV/Chlorine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into C-C Bond Cleavage Mechanisms in Dichloroacetonitrile Formation during Chlorination of Long-Chain Primary Amines, Amino Acids, and Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating formation mechanisms of disinfection by-product dichloroacetonitrile and dichloroacetamide from chloramination of amino acids and analogues: An integrated computational-experimental insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
